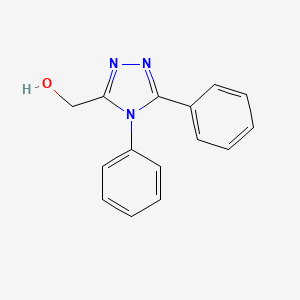

(diphenyl-4H-1,2,4-triazol-3-yl)methanol

Descripción general

Descripción

“(diphenyl-4H-1,2,4-triazol-3-yl)methanol” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. This is a five-member aromatic ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(diphenyl-4H-1,2,4-triazol-3-yl)methanol”, often starts from benzylic acid hydrazide. The reaction of benzylic acid hydrazide and appropriate substituted benzaldehyde in the presence of ammonium acetate and acetic acid leads to the formation of these compounds .

Molecular Structure Analysis

In the molecular structure of “(diphenyl-4H-1,2,4-triazol-3-yl)methanol”, the dihedral angles formed by the mean plane of the triazole ring and the three phenyl rings are 51.13, 52.84, and 47.04 degrees . In the crystal, molecules are linked by weak C-H⋯N interactions, forming infinite chains propagating along the b-axis direction .

Aplicaciones Científicas De Investigación

Triazoles:

- Agriculture : Triazoles are commonly used as fungicides and plant retardants .

- Chemical Synthesis : Triazoles are useful in bioorthogonal chemistry, because the large number of nitrogen atoms causes triazoles to react similar to azides .

- Pharmaceuticals : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- Materials Science : Triazoles are also important in organocatalysis, agrochemicals, and materials science .

- Corrosion Inhibitors : Triazoles have been utilised successfully as corrosion inhibitors in radiators and cooling systems because they make excellent ligands for iron and other metals .

- Antifungal Agents : Triazoles serve as core structures in antifungal agents such as fluconazole and itraconazole .

Diphenylmethanols:

- Perfumery : Diphenylmethanol is used in perfumery as a fixative .

- Pharmaceuticals : It is used in the synthesis of antihistamines/antiallergenic agents and antihypertensive agents. The benzhydryl group is present in the structure of many histamine H1 antagonists like diphenylhydramine .

- Synthesis of Modafinil : Diphenylmethanol is used in the synthesis of modafinil .

- Agrochemicals : It is also used in the production of agrochemicals .

- Polymerizations : Diphenylmethanol is used as a terminating group in polymerizations .

- Carbene-Catalyzed Dynamic Kinetic Resolution : Diphenylmethanol is used in the carbene-catalyzed dynamic kinetic resolution of α,α-disubstituted carboxylic esters .

Direcciones Futuras

The future directions for the research on “(diphenyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could involve the design of luminescence sensing materials for the efficient detection of organic pollutants . Additionally, further investigation into the anti-tumor activities of these compounds could be beneficial .

Propiedades

IUPAC Name |

(4,5-diphenyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-11-14-16-17-15(12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-10,19H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLSXOVPLRTIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(diphenyl-4H-1,2,4-triazol-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)

![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)

![3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1521103.png)

![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)